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Compound Name: 4-Methylpiperazine-1-sulfonamide
CAS No.: 29604-19-1
Cat. No.: B1611409

Get Quote

Executive Summary

In contemporary drug discovery, fragment-based lead optimization requires building blocks that
simultaneously improve physicochemical properties and provide robust synthetic handles. 4-
Methylpiperazine-1-sulfonamide (CAS: 29604-19-1) has emerged as a privileged scaffold [1].
By combining the solubilizing power of a piperazine ring with the versatile reactivity and
hydrogen-bonding capacity of a primary sulfonamide, this fragment is routinely deployed to
rescue hydrophobic hits, tune pharmacokinetic profiles, and engage specific biological targets
such as chemokine receptors [2], HDAC enzymes [3], and the NLRP3 inflammasome [4].

Structural Rationale and Physicochemical Impact

The utility of 4-methylpiperazine-1-sulfonamide stems from its tripartite structural logic.
Rather than merely acting as a passive linker, each moiety actively contributes to the overall
drug profile:
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e Piperazine Core: Introduces conformational rigidity and a basic nitrogen (pKa ~7.8), which is
partially protonated at physiological pH. This drastically reduces LogD and enhances
agueous solubility [1].

» N-Methyl Cap: Unlike a free secondary amine, the N-methyl group prevents rapid distal N-
oxidation and N-glucuronidation by metabolic enzymes, thereby improving microsomal
stability.

o Primary Sulfonamide: Serves a dual purpose. Synthetically, it is a versatile nucleophile for
cross-coupling. Pharmacologically, it acts as a potent hydrogen-bond donor/acceptor
network and a highly effective zinc-binding group (ZBG) in metalloenzymes like HDACG6 [3].

4-Methylpiperazine
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(CAS: 29604-19-1)
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Structural features of 4-methylpiperazine-1-sulfonamide and their impact on ADME
properties.

Quantitative ADME & Pharmacokinetic Profiling

To demonstrate the empirical value of this fragment, the following table summarizes the typical
property shifts observed when replacing a generic hydrophobic sulfonamide (e.g.,
phenylsulfonamide) with 4-methylpiperazine-1-sulfonamide during lead optimization.
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Generic 4-Methylpiperazine- .
. ) Analytical Method
Parameter Phenylsulfonamide 1-sulfonamide .
& Causality
Lead Lead
Kinetic Nephelometry:
Aqueous Solubility Piperazine protonation
<10 uM > 250 uM )
(pH 7.4) drastically enhances
solvation energy.
Shake-flask LC-MS:
Reduced lipophilicity
LogD (pH 7.4) 4.2 2.1

prevents non-specific

hydrophobic binding.

Equilibrium Dialysis:
Lower LogD reduces
99.5% 85.0% sequestration by
Human Serum
Albumin (HSA).

Plasma Protein

Binding

Human Liver

. . Microsomes: The N-
Microsomal Stability

) 120 pL/min/mg 35 pL/min/mg methyl cap blocks
(ClLint)

rapid N-dealkylation

pathways.

Fluorometric Assay:
The sulfonamide acts

Target IC50 (HDACS6) 450 nM 12 nM as an optimized zinc-
binding

pharmacophore.

Mechanistic Applications in Target Binding

The fragment is not limited to a single therapeutic area. Its integration has yielded clinical
candidates across diverse target classes:

o Chemokine Receptor Modulators: By coupling the sulfonamide to a chloropyrimidine core,
researchers have developed potent modulators for autoimmune pathologies. The piperazine
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ring projects into solvent-exposed regions, improving the pharmacokinetic profile without
disrupting receptor binding [2].

o HDACS Inhibitors: In the design of 1,3,4-oxadiazole derivatives, the sulfonamide moiety
directly chelates the catalytic zinc ion in the active site of Histone Deacetylase 6, while the
methylpiperazine tail interacts with the narrow hydrophobic channel, granting high selectivity
over other HDAC isoforms [3].

e NLRP3 Inflammasome Inhibitors: The primary sulfonamide is reacted with isocyanates to
form sulfonylureas. This specific linkage is a critical pharmacophore that binds to the NACHT
domain of NLRP3, preventing its oligomerization and subsequent release of IL-1[3 [4].

Experimental Protocols: Synthetic Integration

The following protocols detail the two most common methods for integrating 4-
methylpiperazine-1-sulfonamide into lead scaffolds.

1. Reagent Assembly > 2. Catalyst Complex > 3. Deprotonation 4. Cross-Coupling 5. Purification
Ar-Cl + Sulfonamide Pd2(dba)3 + XPhos Cs2CO3 in Dioxane 100°C for 18h Prep-HPLC

Click to download full resolution via product page

Step-by-step experimental workflow for the Palladium-catalyzed C-N cross-coupling.

Protocol A: Palladium-Catalyzed C-N Cross-Coupling (N-
Arylation)

This Buchwald-Hartwig amidation protocol is optimized for coupling the fragment to unactivated
heteroaryl chlorides (e.g., chloropyrimidines) [2].

Reagents:
e 4-Methylpiperazine-1-sulfonamide (1.2 eq)
o Aryl/Heteroaryl chloride (1.0 eq)

e Pd2(dba)3 (0.05 eq)
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e XPhos (0.1 eq)

e Cs2C03(2.0€eq)

e Anhydrous 1,4-Dioxane (0.1 M)
Step-by-Step Procedure:

e Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl
chloride, 4-methylpiperazine-1-sulfonamide, Pd2(dba)3, XPhos, and Cs2CO3.

e Degassing: Seal the tube with a septum. Evacuate and backfill with ultra-pure Argon (repeat
3 times) to remove oxygen, which rapidly degrades the active Pd(0) catalyst.

» Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

o Causality: Dioxane is selected because its high boiling point (101 °C) provides the
necessary thermal energy for the amidation of unactivated chlorides, while its non-
coordinating nature prevents solvent-induced catalyst deactivation.

e Heating: Replace the septum with a Teflon screw cap under Argon flow. Heat the reaction
mixture at 100 °C in an oil bath for 18 hours.

o Causality: XPhos is critical here. Its bulky triisopropylphenyl group prevents the formation
of inactive palladacycles, while the electron-rich dicyclohexylphosphine moiety accelerates
the oxidative addition of the aryl chloride and forces the reductive elimination of the
sterically hindered C-N bond. Cs2CO3 effectively deprotonates the sulfonamide (pKa ~
10) without hydrolyzing the aryl chloride.

o Self-Validation & Monitoring: Withdraw a 5 pL aliquot, dilute in 1 mL MeCN, and analyze via
LC-MS. The protocol is self-validating when the starting aryl chloride peak is consumed
(>95%) and the product mass [M+H]+ is dominant.

o Workup: Cool to room temperature, filter through a pad of Celite to remove the palladium
black and inorganic salts, and concentrate in vacuo. Purify via reverse-phase preparative
HPLC.
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Protocol B: Synthesis of Sulfonylureas via Isocyanate
Condensation

This protocol details the formation of a sulfonylurea linkage, a common motif in NLRP3

inflammasome inhibitors [4].

Reagents:

4-Methylpiperazine-1-sulfonamide (1.0 eq)

Alkyl/Aryl Isocyanate (1.1 eq)

Triethylamine (TEA) (1.5 eq)

Anhydrous THF (0.2 M)

Step-by-Step Procedure:

Dissolution: Dissolve 4-methylpiperazine-1-sulfonamide in anhydrous THF under an inert
atmosphere at room temperature.

o Causality: THF is a polar aprotic solvent that readily dissolves both the fragment and the
isocyanate without acting as a competing nucleophile (unlike alcohols).

Base Addition: Add TEA dropwise.

o Causality: TEA acts as a catalytic base to deprotonate the sulfonamide, significantly
enhancing the nucleophilicity of the nitrogen atom, facilitating rapid attack on the
electrophilic central carbon of the isocyanate.

Isocyanate Addition: Cool the mixture to 0 °C. Add the isocyanate dropwise to control the
exothermic condensation.

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours.

Self-Validation & Monitoring: Monitor by TLC (DCM:MeOH 9:1). The reaction is complete
when the primary sulfonamide spot disappears. Post-purification, 1H NMR should show the
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disappearance of the primary sulfonamide NH2 protons (~7.0 ppm) and the appearance of
two distinct NH protons characteristic of the sulfonylurea bridge.

o Workup: Quench with water, extract with EtOAc, wash with brine, dry over Na2S0O4, and
concentrate. Purify by flash column chromatography.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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Contact our Ph.D. Support Team for a compatibility check
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